

H-Phe(3-Cl)-OH: A Technical Guide for Drug Discovery Professionals

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| Compound Name: | H-Phe(3-Cl)-OH | |
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Introduction: Non-proteinogenic L-alpha-amino acids are crucial building blocks in modern drug discovery, offering a pathway to modulate the pharmacological properties of peptides and small molecules. By introducing structural diversity beyond the canonical 20 amino acids, researchers can enhance metabolic stability, improve binding affinity, and fine-tune the conformational characteristics of therapeutic candidates. Among these valuable analogs, **H-Phe(3-CI)-OH**, or L-3-chlorophenylalanine, has emerged as a significant derivative of L-phenylalanine. The introduction of a chlorine atom at the meta position of the phenyl ring imparts unique electronic and steric properties, making it a subject of interest for medicinal chemists and peptide scientists.[1][2] This technical guide provides an in-depth overview of **H-Phe(3-CI)-OH**, consolidating key data, experimental protocols, and relevant biological pathways to support its application in research and development.

Physicochemical Properties

H-Phe(3-CI)-OH is a white to off-white solid compound.[3] Its key properties are summarized below. The strategic placement of the chloro-substituent influences the molecule's polarity and potential for halogen bonding, which can be exploited in rational drug design to enhance interactions with biological targets.

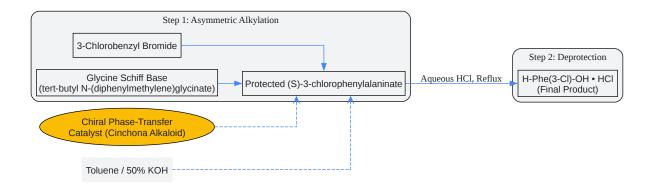


| Property | Value | Source(s) |
|-------------------------|--|-----------|
| IUPAC Name | (2S)-2-amino-3-(3- chlorophenyl)propanoic acid | [2] |
| Synonyms | L-3-Chlorophenylalanine, m- Chloro-L-phenylalanine, H-L- Phe(3-Cl)-OH | [2][3] |
| CAS Number | 80126-51-8 | [4][5] |
| Molecular Formula | C ₉ H ₁₀ CINO ₂ | [2][5] |
| Molecular Weight | 199.63 g/mol | [3][5] |
| Appearance | White to Off-White Powder | [3] |
| Melting Point | 205.0–215.0 °C | [3] |
| Optical Rotation ([α]D) | Data not readily available in literature. As an L-amino acid, it is expected to be levorotatory (-). | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][5] |
| Computed XLogP3 | -0.5 | [2] |

Asymmetric Synthesis

The enantiomerically pure synthesis of **H-Phe(3-CI)-OH** is critical for its use in biological systems. Direct chlorination of L-phenylalanine often leads to a mixture of ortho, meta, and para isomers that are difficult to separate.[7] A robust and highly stereoselective method involves the asymmetric alkylation of a glycine Schiff base using a phase-transfer catalyst, as detailed in the protocol below.





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Caption: Workflow for the asymmetric synthesis of H-Phe(3-Cl)-OH.

Applications in Drug Discovery

The primary application of **H-Phe(3-CI)-OH** is as a building block for peptides and peptidomimetics. Its incorporation can confer resistance to enzymatic degradation and introduce conformational constraints. Furthermore, halogenated phenylalanine analogs are known inhibitors of key enzymes in metabolic pathways. The well-studied isomer, p-chlorophenylalanine (pCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[2][5] While specific inhibitory data for the meta-chloro isomer is sparse, its structural similarity suggests it is a promising candidate for targeting the same pathway.



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Caption: Inhibition of the serotonin biosynthesis pathway.

The table below compares the known activity of the para-isomer, providing a benchmark for evaluating **H-Phe(3-CI)-OH**.



| Compound | Target Enzyme | Activity Type | IC50 Value | Source(s) |
|-------------------------------|---------------------------------------|------------------------|---------------|-----------|
| p- Chlorophenylala nine | Tryptophan Hydroxylase 1 (TPH1) | Inhibitor | > 50 μM | [8] |
| H-Phe(3-Cl)-OH | Tryptophan Hydroxylase 1 (TPH1) | Predicted Inhibitor | Not Available | - |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of H-Phe(3-Cl)-OH

This protocol is adapted from a state-of-the-art method for the asymmetric synthesis of L-phenylalanine derivatives via phase-transfer catalysis.[7]

Materials:

- tert-butyl N-(diphenylmethylene)glycinate (Glycine Schiff Base)
- 3-Chlorobenzyl bromide
- Cinchona alkaloid-derived phase-transfer catalyst
- Toluene
- Potassium hydroxide (KOH) solution (50% w/v)
- Hydrochloric acid (HCI), concentrated and 6 M
- Diethyl ether
- Magnesium sulfate (MgSO₄)

Procedure:

• Asymmetric Alkylation: To a stirred solution of the glycine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.01 eq) in toluene, add 3-chlorobenzyl bromide (1.2 eq).



- Cool the mixture to 0 °C and add the 50% aqueous KOH solution.
- Stir the reaction vigorously at 0 °C, monitoring the progress by TLC or HPLC until the starting material is consumed.
- Upon completion, dilute the reaction with water and extract the aqueous phase with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected product, (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate.
- Deprotection: Add 6 M aqueous HCl to the crude product from the previous step.
- Heat the mixture to reflux and stir for 4-6 hours until deprotection is complete (monitored by TLC/HPLC).
- Cool the reaction mixture to room temperature and wash with diethyl ether to remove nonpolar impurities.
- Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-3-chlorophenylalanine hydrochloride (H-Phe(3-Cl)-OH HCl) as a solid.
- The product can be further purified by recrystallization. The reported yield for this step is 92%.[7]

Protocol 2: Incorporation of Fmoc-Phe(3-CI)-OH into a Peptide Sequence

This protocol outlines the standard procedure for incorporating an Fmoc-protected non-canonical amino acid into a peptide using manual solid-phase peptide synthesis (SPPS). This procedure assumes the synthesis is performed on a Rink Amide resin.

Materials:

Rink Amide resin



- Fmoc-Phe(3-Cl)-OH (and other required Fmoc-protected amino acids)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling reagents: HBTU, HOBt
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
 water
- Cold diethyl ether

Procedure:

- Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 1 hour.
- Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - Activation: In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
 - Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.



- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
- Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
- Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
- Purification: Collect the crude peptide by centrifugation. Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Conclusion

H-Phe(3-CI)-OH serves as a versatile and valuable tool for chemists and pharmacologists. Its unique electronic properties and steric profile allow for the systematic modification of peptides and small molecules to enhance their therapeutic potential. The availability of robust asymmetric synthesis routes enables access to enantiomerically pure material, which is essential for clinical development. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of non-proteinogenic amino acids like L-3-chlorophenylalanine will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

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